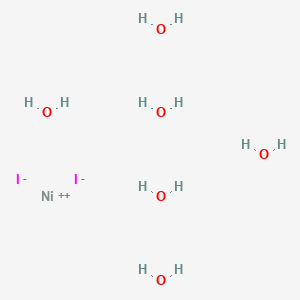
Nickel(II) iodide hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) iodide hexahydrate is an inorganic compound with the chemical formula NiI₂·6H₂O. This compound is characterized by its bluish-green color, which is typical of hydrated nickel(II) compounds. It is a paramagnetic solid that dissolves readily in water to form bluish-green solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) iodide hexahydrate can be synthesized by dissolving nickel oxide, nickel hydroxide, or nickel carbonate in hydroiodic acid. The reaction typically proceeds as follows: [ \text{NiO} + 2 \text{HI} \rightarrow \text{NiI}_2 + \text{H}_2\text{O} ] [ \text{Ni(OH)}_2 + 2 \text{HI} \rightarrow \text{NiI}_2 + 2 \text{H}_2\text{O} ] [ \text{NiCO}_3 + 2 \text{HI} \rightarrow \text{NiI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The process typically involves the controlled reaction of nickel compounds with hydroiodic acid under specific temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(II) iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) iodide can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: Nickel(II) iodide can participate in substitution reactions where the iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like silver nitrate can be used to replace iodide ions with nitrate ions.
Major Products Formed:
Oxidation: Nickel(III) iodide.
Reduction: Metallic nickel.
Substitution: Nickel(II) nitrate when reacted with silver nitrate.
Aplicaciones Científicas De Investigación
Nickel(II) iodide hexahydrate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation reactions and cross-coupling reactions.
Biology: Nickel compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of nickel compounds in medical treatments, although their toxicity is a concern.
Industry: this compound is used in the production of other nickel compounds and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which nickel(II) iodide hexahydrate exerts its effects depends on the specific application. In catalysis, the nickel ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved vary depending on the specific reaction or process being catalyzed .
Comparación Con Compuestos Similares
Nickel(II) iodide hexahydrate can be compared with other nickel(II) halides such as nickel(II) chloride, nickel(II) bromide, and nickel(II) fluoride:
Nickel(II) chloride (NiCl₂): Yellow in anhydrous form, green in hexahydrate form. It is more commonly used in chemical synthesis.
Nickel(II) bromide (NiBr₂): Similar to nickel(II) iodide but less commonly used.
Nickel(II) fluoride (NiF₂): Less soluble in water compared to other nickel halides.
This compound is unique due to its specific applications in catalysis and its distinct bluish-green color when hydrated .
Propiedades
Fórmula molecular |
H12I2NiO6 |
|---|---|
Peso molecular |
420.59 g/mol |
Nombre IUPAC |
nickel(2+);diiodide;hexahydrate |
InChI |
InChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
Clave InChI |
IBSOYFJDSVROOT-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.[Ni+2].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


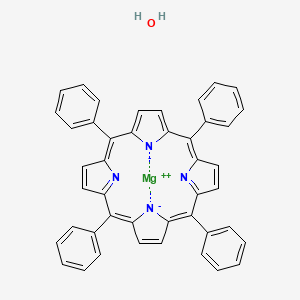
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

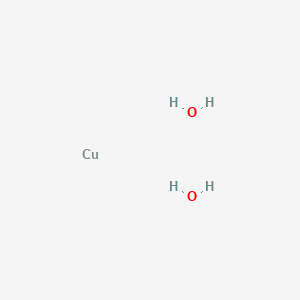
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)
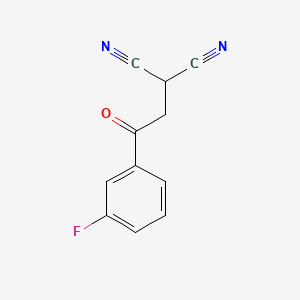
![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)
![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
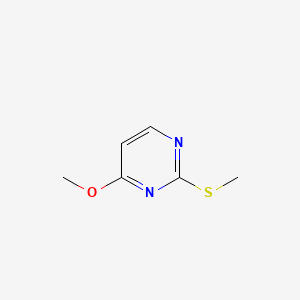
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
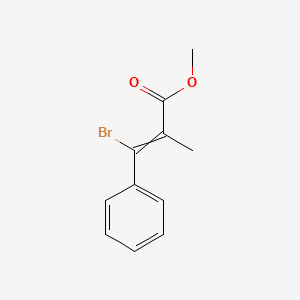
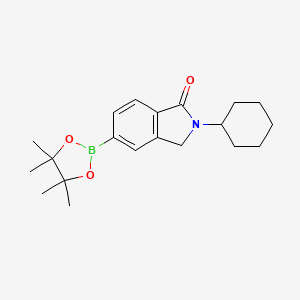
![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)

